Cas no 1807118-97-3 (Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate)

Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate
-
- インチ: 1S/C10H5ClF6O2/c1-19-8(18)6-4(9(12,13)14)2-3-5(11)7(6)10(15,16)17/h2-3H,1H3
- InChIKey: JAIHCSJQIRPIQP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(F)(F)F)C(C(=O)OC)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 340
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 26.3
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008907-1g |
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate |
1807118-97-3 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
5. Back matter
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
8. Back matter
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoateに関する追加情報
Research Briefing on Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate (CAS: 1807118-97-3) in Chemical Biology and Pharmaceutical Applications
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate (CAS: 1807118-97-3) is a fluorinated aromatic ester that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound, characterized by its trifluoromethyl and chloro substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its utility in medicinal chemistry, highlighting its role in enhancing metabolic stability and binding affinity in target molecules.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate as a key building block in the synthesis of novel kinase inhibitors. The research demonstrated that the trifluoromethyl groups significantly improved the lipophilicity and bioavailability of the resulting compounds, while the chloro substituent facilitated selective binding to the ATP-binding site of target kinases. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, underscoring the compound's potential in oncology drug development.
In addition to its applications in kinase inhibition, recent work has explored the compound's role in agrochemical research. A 2024 paper in Pest Management Science detailed its incorporation into next-generation herbicides, where its structural features contributed to enhanced plant uptake and prolonged activity. The study highlighted the compound's stability under environmental conditions, making it a promising candidate for sustainable agricultural solutions.
From a synthetic chemistry perspective, advances in the scalable production of Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate have been reported. A 2023 Organic Process Research & Development article described an optimized catalytic process that achieved 85% yield with minimal waste generation, addressing previous challenges in large-scale synthesis. This development is particularly significant for industrial applications, where cost-effective and environmentally friendly production methods are paramount.
Ongoing research continues to uncover new applications for this versatile compound. Current investigations focus on its potential in PET radiopharmaceuticals, where its fluorine atoms could serve as radiolabeling sites for diagnostic imaging. Preliminary results suggest promising uptake characteristics in target tissues, with clinical trials expected to begin in 2025. As the chemical biology field evolves, Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate remains at the forefront of innovative therapeutic and diagnostic development.
1807118-97-3 (Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate) 関連製品
- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)
- 1257851-33-4(4-Bromo-5-methylpyrimidine)
- 1258650-37-1(3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid)
- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)
- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)
- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)
- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)
- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)